1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole
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Overview
Description
1-(4-Fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of fluorine and methoxy groups attached to the phenyl rings, which can significantly influence its chemical and biological properties.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves multicomponent reactions. One common method includes the reaction of 4-fluorobenzaldehyde, 4-methoxyphenylhydrazine, and 4-methoxyacetophenone under acidic conditions. The reaction mixture is heated to facilitate the formation of the pyrazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrazole ring or the substituents.
Substitution: The fluorine and methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Cycloaddition: The compound can participate in 1,3-dipolar cycloaddition reactions with nitrile oxides, forming spiro isoxazolines.
Scientific Research Applications
1-(4-Fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in inflammatory pathways, leading to reduced production of pro-inflammatory cytokines. The compound’s fluorine and methoxy groups can enhance its binding affinity to these targets, thereby increasing its potency .
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole can be compared with other pyrazole derivatives such as:
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole: Similar structure but with fewer methoxy groups, which may result in different biological activities.
1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole: Contains methyl groups instead of methoxy groups, leading to variations in chemical reactivity and biological effects.
1-(4-Fluorophenyl)-3,5-diphenyl-1H-pyrazole: Lacks methoxy groups, which can affect its solubility and interaction with biological targets.
Properties
CAS No. |
1006340-54-0 |
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Molecular Formula |
C23H19FN2O2 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C23H19FN2O2/c1-27-20-11-3-16(4-12-20)22-15-23(17-5-13-21(28-2)14-6-17)26(25-22)19-9-7-18(24)8-10-19/h3-15H,1-2H3 |
InChI Key |
KVFPPXMAAHYHED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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